molecular formula C12H24S B14476604 11-(Methylsulfanyl)undec-1-ene CAS No. 67232-66-0

11-(Methylsulfanyl)undec-1-ene

Cat. No.: B14476604
CAS No.: 67232-66-0
M. Wt: 200.39 g/mol
InChI Key: XVFDQJLNWOMGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(Methylsulfanyl)undec-1-ene is an organosulfur compound characterized by a linear undecene chain (C11H22 backbone) with a methylsulfanyl (-SMe) group at the 11th carbon. This structural feature distinguishes it from simple alkenes like 1-undecene (C11H22), as the sulfur atom introduces enhanced polarity and reactivity, making it valuable in organic synthesis and materials science.

Properties

CAS No.

67232-66-0

Molecular Formula

C12H24S

Molecular Weight

200.39 g/mol

IUPAC Name

11-methylsulfanylundec-1-ene

InChI

InChI=1S/C12H24S/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3H,1,4-12H2,2H3

InChI Key

XVFDQJLNWOMGMZ-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Methylsulfanyl)undec-1-ene typically involves the alkylation of undec-1-ene with a methylsulfanyl group. One common method is the reaction of undec-1-ene with methylthiol in the presence of a suitable catalyst, such as a Lewis acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 11-(Methylsulfanyl)undec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

11-(Methylsulfanyl)undec-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 11-(Methylsulfanyl)undec-1-ene is primarily based on its ability to interact with biological molecules through its methylsulfanyl group. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound may target specific enzymes or proteins, inhibiting their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Key Compounds:

1-Undecene (C11H22): A terminal alkene lacking functional groups, used as a hydrocarbon intermediate in industrial processes .

Methylsulfanyl-1,2,4-triazoles : Heterocyclic compounds with a methylsulfanyl substituent, demonstrating antimicrobial activity .

11-(Methylsulfanyl)undec-1-ene : Combines a long alkyl chain with a terminal alkene and a methylsulfanyl group, enabling dual reactivity (alkene addition and sulfur-based nucleophilicity).

Compound Formula Key Structural Features Functional Groups Present
1-Undecene C11H22 Linear hydrocarbon, terminal alkene Alkene (C=C)
This compound C12H22S Alkene + methylsulfanyl at C11 Alkene (C=C), Thioether (-SMe)
Methylsulfanyl-1,2,4-triazole C3H5N3S Heterocyclic triazole ring + -SMe Triazole, Thioether (-SMe)

Data Tables

Table 1: Comparative Physicochemical Properties

Property 1-Undecene This compound* Methylsulfanyl-triazoles
Boiling Point ~196°C (estimated) Higher than 1-undecene (due to S) ~250–300°C (decomposes)
Solubility Insoluble in water Low water solubility Soluble in polar aprotic solvents
Reactivity Alkene addition Alkene + thioether reactions Nucleophilic substitution

*Inferred from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.